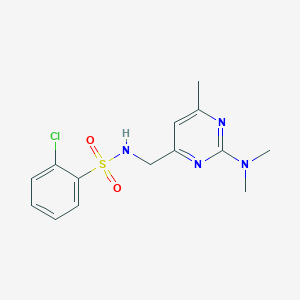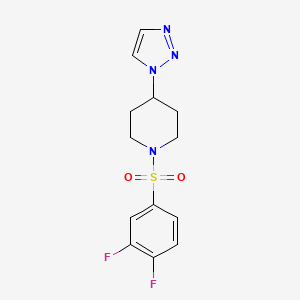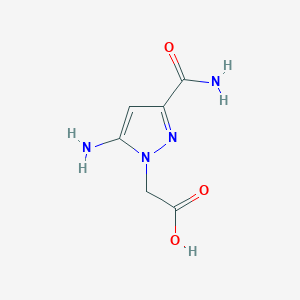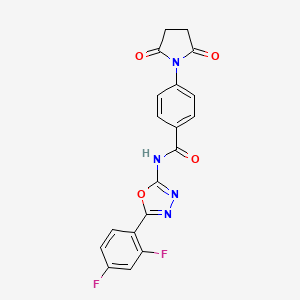
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate, also known as DCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCQ is a potent inhibitor of the enzyme protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation.
Applications De Recherche Scientifique
Synthesis and Reactions
Synthesis of Sulfonohydrazide-Substituted Derivatives : A study detailed the synthesis of sulfonohydrazide-substituted 8-hydroxyquinoline derivative and its oxinates, highlighting the pharmacological importance of 8-hydroxyquinolines and sulfonamides. This process involved reactions with various metal salts and displayed significant antimicrobial and antifungal activities (Dixit et al., 2010).
Anticancer Activity of Chloroquinoline Derivatives : A study focused on synthesizing chloroquinoline derivatives incorporating benzene-sulfonamide moieties. These compounds, including chloroquinoline, were evaluated for their anticancer activity against various cancer cell lines. Some compounds showed comparable activity to reference drugs (Ghorab et al., 2016).
Reactions of Isoquinoline Derivatives : Research on the reactions of isoquinoline derivatives with methylsulfinylmethyl carbanion revealed the synthesis of various compounds. This study contributed to understanding the reaction mechanisms involving isoquinolines (Takeuchi et al., 1992).
Pharmaceutical Applications
Quinazoline Derivatives as Therapeutic Agents : Research on quinazoline derivatives, which include quinoline compounds, explored their potential as diuretic and antihypertensive agents. This study provides insights into their structure-activity relationship and pharmacological potential (Rahman et al., 2014).
Antibacterial Isothiazoloquinolone Synthesis : The synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, involving quinoline derivatives, was reported. This compound showed effectiveness against resistant organisms like MRSA (Hashimoto et al., 2007).
Inhibitors Targeting Alzheimer’s Disease : A series of sulfonamides derived from 4-methoxyphenethylamine, which relates to quinoline derivatives, were synthesized and evaluated as potential therapeutic agents for Alzheimer’s disease. The study included enzyme inhibitory kinetics and computational analysis (Abbasi et al., 2018).
Analytical Chemistry Applications
Fluorescence Derivatization Reagent : A study found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, is a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This highlights its utility in analytical chemistry (Yoshida et al., 1992).
Corrosion Protection : The corrosion protection properties of newly synthesized 8-hydroxyquinoline derivatives, relevant to the quinoline class, were investigated. These compounds showed significant inhibition against carbon steel corrosion in acidic media (Faydy et al., 2019).
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4S/c1-11(2)14-9-18(17(26-4)8-12(14)3)28(24,25)27-20-16(22)10-15(21)13-6-5-7-23-19(13)20/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVUASPFUWTHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711341.png)


![[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride](/img/structure/B2711347.png)
![Tert-butyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2711348.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2711350.png)

![N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2711353.png)





![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)